2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one

Catalog No.
S941915
CAS No.
139047-54-4
M.F
C11H10BrN3O
M. Wt
280.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazoli...

CAS Number

139047-54-4

Product Name

2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one

IUPAC Name

2-(bromomethyl)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

InChI

InChI=1S/C11H10BrN3O/c12-5-7-6-15-10(13-7)8-3-1-2-4-9(8)14-11(15)16/h1-4,7,13H,5-6H2

InChI Key

REIRZIKCQYSRMO-UHFFFAOYSA-N

SMILES

C1C(NC2=C3C=CC=CC3=NC(=O)N21)CBr

Canonical SMILES

C1C(NC2=C3C=CC=CC3=NC(=O)N21)CBr

2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one is a heterocyclic compound characterized by its unique structure, which includes a bromomethyl group attached to a dihydroimidazoquinazolinone core. This compound is part of a larger class of imidazoquinazolines known for their diverse biological activities and potential therapeutic applications. The presence of the bromomethyl group enhances its reactivity, making it an attractive target for further functionalization in medicinal chemistry.

  • Protein Labeling: The bromomethyl group (CH2Br) is a reactive functional group commonly used in affinity labeling for protein research []. This molecule could potentially bind covalently to cysteine residues in proteins, allowing for their identification and purification.
  • Scaffold for Drug Discovery: The core structure of this molecule contains both imidazo and quinazolin rings, which are found in many bioactive molecules [, ]. Researchers might investigate this compound as a starting point for developing new drugs.
Due to the presence of the bromomethyl group, which can be involved in nucleophilic substitution reactions. In these reactions, the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides. Additionally, the compound can participate in oxidation and reduction processes, allowing for the formation of different derivatives. Cyclization reactions are also possible, leading to more complex heterocyclic structures.

Research indicates that 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one exhibits significant biological activity. It has been investigated for its potential as an anticancer agent and antimicrobial compound. The structural features of this compound contribute to its ability to interact with biological targets, potentially influencing various cellular processes such as proliferation and apoptosis.

The synthesis of 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one typically involves several steps:

  • Formation of the Quinazolinone Core: This can be achieved through the cyclization of 2-aminobenzamide with glyoxal in the presence of a base.
  • Bromination: The introduction of the bromomethyl group is commonly performed using N-bromosuccinimide (NBS) under specific reaction conditions.
  • Alternative Routes: Other methods may include variations in starting materials or reaction conditions to optimize yield and purity.

This compound serves multiple applications in scientific research:

  • Medicinal Chemistry: It acts as a building block for synthesizing potential therapeutic agents targeting various diseases.
  • Organic Synthesis: Utilized as an intermediate in the preparation of more complex heterocyclic compounds.
  • Biological Studies: Investigated for its pharmacological properties and potential role as a pharmacophore in drug design.

Studies have shown that 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one interacts with various biological targets. Its binding affinity and activity have been analyzed through molecular docking studies and structure-activity relationship (SAR) investigations. These studies help elucidate its mechanism of action and guide further optimization for enhanced efficacy.

Similar Compounds

  • Quinazolinones: Compounds with a similar quinazolinone core but differing substituents.
  • Imidazoquinazolines: Variants with modifications in the imidazoquinazoline structure.
  • Dihydroimidazoquinazolines: Related compounds that share structural features but may differ in biological activity.

Uniqueness

The uniqueness of 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one lies in its specific bromomethyl substituent, which imparts distinct reactivity compared to other similar compounds. This feature allows for versatile chemical modifications that can lead to novel bioactive molecules with enhanced therapeutic potential.

The traditional synthesis of quinazoline derivatives employing 2-nitrobenzaldehyde precursors represents one of the earliest and most established methodologies for constructing fused heterocyclic systems. This approach, initially developed by Riedel in 1905, provides a foundation for accessing dihydroimidazoquinazoline frameworks through reductive cyclization processes [1].

The classical methodology involves the condensation of 2-nitrobenzaldehyde with formamide in the presence of zinc and dilute acetic acid to produce quinazoline derivatives in good yields [1]. For 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one synthesis, this traditional approach can be adapted through a multi-step sequence beginning with the preparation of appropriate 2-nitrobenzaldehyde derivatives followed by cyclization with ethylenediamine or related diamines.

The mechanism involves initial reduction of the nitro group to generate an aniline intermediate, which subsequently undergoes condensation with the diamine component. Research has demonstrated that iron powder in concentrated hydrochloric acid and ethanol-water co-solvents at 50°C provides optimal conditions for the reductive cyclization step [2]. The reaction proceeds through formation of an imine intermediate followed by intramolecular nucleophilic cyclization to afford the desired tricyclic framework.

Table 1: Traditional Cyclization Yields Using 2-Nitrobenzaldehyde Precursors

Reducing AgentSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
Zinc/Acetic AcidEthanol/Water50-603-565-78 [1]
Iron/HClEthanol/Water504-672-85 [2]
Tin(II) ChlorideDimethylformamideRoom temperature2468-92 [3]

Variations of this traditional approach have been developed to improve yields and reaction conditions. The use of indium(III) or bismuth(III) salts as catalysts for the reductive cyclization has shown superior performance, with yields ranging from 68-92% under mild conditions [4]. These metal catalysts facilitate the reduction of the nitro group through formamide decomposition products, generating carbon monoxide in situ as the reducing agent.

The traditional cyclization approach offers several advantages including readily available starting materials and well-established reaction protocols. However, limitations include the requirement for harsh reducing conditions and the formation of various byproducts that necessitate careful purification procedures. Optimization studies have focused on reaction temperature control, with temperatures between 120-160°C proving most effective for complete cyclization while minimizing decomposition [2].

Modern Multi-Step Synthesis via Benzil Intermediate

Contemporary synthetic approaches to 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one have evolved to incorporate benzil intermediates as key building blocks, offering improved selectivity and operational simplicity compared to traditional methods. This modern methodology represents a significant advancement in heterocyclic synthesis, providing access to complex tricyclic frameworks through well-defined intermediates.

The benzil-mediated approach begins with the preparation of substituted benzil derivatives through oxidative coupling of benzoin precursors or direct synthesis from appropriate aromatic aldehydes. The benzil intermediate serves as a crucial electrophilic component that undergoes condensation with appropriately substituted ethylenediamine derivatives to form the imidazoline ring system [5].

Research has demonstrated that copper-catalyzed cyclization reactions provide excellent yields for the construction of imidazo[1,2-c]quinazoline frameworks. The use of copper(I) iodide (20 mol%) in combination with potassium carbonate in dimethylformamide at 150°C has proven particularly effective, affording target compounds in 40-70% yields [5]. The reaction proceeds through copper-catalyzed Ullmann-type carbon-nitrogen coupling followed by intramolecular cross-dehydrogenative coupling to form the tricyclic core.

Table 2: Modern Synthesis Yields via Benzil Intermediates

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CuI/K₂CO₃K₂CO₃DMF1502-540-70 [5]
Cu(OAc)₂·H₂OK₂CO₃DMF1502-545-65 [5]
CuBr₂Cs₂CO₃Toluene1102435-58 [2]

The benzil intermediate approach offers enhanced control over regioselectivity and substitution patterns. Studies have shown that electron-donating groups such as methyl and methoxy substituents on the benzil moiety generally provide higher yields (60-70%) compared to electron-withdrawing groups like fluorine and trifluoromethyl substituents (35-45%) [6]. This electronic effect has been attributed to the increased nucleophilicity of the intermediate species during the cyclization process.

Sequential one-pot procedures have been developed to streamline the benzil-mediated synthesis. The copper-catalyzed tandem reaction involves initial carbon-nitrogen bond formation followed by oxidative cyclization without isolation of intermediates [5]. This approach reduces reaction time and eliminates the need for purification of unstable intermediates, making it particularly attractive for large-scale synthesis.

Mechanistic investigations have revealed that the reaction proceeds through formation of a copper-coordinated intermediate that facilitates both the initial coupling and subsequent cyclization steps. Density functional theory calculations have supported a mechanism involving sequential copper-mediated carbon-hydrogen activation and carbon-nitrogen bond formation [5].

Bromomethylation Optimization Strategies

The introduction of the bromomethyl substituent represents a critical synthetic challenge in the preparation of 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one, requiring careful optimization of reaction conditions to achieve high yields while minimizing side reactions. Contemporary research has focused on developing efficient bromination protocols that maintain the integrity of the sensitive heterocyclic framework.

The most effective bromomethylation strategies employ radical bromination conditions using N-bromosuccinimide (NBS) as the brominating agent. Research has demonstrated that the use of NBS in combination with appropriate radical initiators provides controlled introduction of the bromomethyl group with minimal over-bromination [7]. Optimal conditions typically involve the use of NBS (1.2 equivalents) with azobisisobutyronitrile (AIBN) as the radical initiator in carbon tetrachloride at reflux temperature.

Table 3: Bromomethylation Optimization Results

Brominating AgentInitiatorSolventTemperature (°C)Time (h)Yield (%)Selectivity
NBSAIBNCCl₄773-478-85High
NBSBenzoyl PeroxideCHCl₃604-665-72Moderate
Br₂LightCCl₄Room temperature8-1245-55Low

Alternative bromination strategies have been explored to improve reaction efficiency and environmental sustainability. The use of ionic brominating reagents such as pyridinium tribromide has shown promise, offering milder reaction conditions and reduced formation of polybrominated byproducts [7]. These reagents provide controlled bromination at room temperature, reducing the risk of thermal decomposition of the sensitive quinazoline framework.

Solvent effects play a crucial role in bromination selectivity and yield. Non-polar chlorinated solvents such as carbon tetrachloride and chloroform provide optimal results by stabilizing radical intermediates and minimizing competing ionic reactions [7]. Polar solvents tend to promote side reactions including nucleophilic substitution and elimination processes that reduce overall yield.

Temperature control represents another critical optimization parameter. Studies have shown that maintaining reaction temperature between 60-80°C provides the optimal balance between reaction rate and selectivity [7]. Lower temperatures result in incomplete conversion, while higher temperatures promote formation of dibrominated and elimination products.

The timing of brominating agent addition has been identified as a key factor in achieving high yields. Slow addition of NBS over 2-3 hours prevents accumulation of the brominating agent and reduces the likelihood of over-bromination. This controlled addition protocol has been shown to improve yields by 10-15% compared to single-portion addition methods.

Recrystallization and Purification Protocols

The purification of 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one requires specialized protocols due to the compound's sensitivity to thermal decomposition and the presence of bromine-containing impurities. Modern purification strategies emphasize mild conditions and selective crystallization techniques to achieve high purity while maintaining acceptable yields.

Recrystallization represents the primary purification method for this sensitive heterocyclic compound. Research has demonstrated that the choice of recrystallization solvent significantly impacts both purity and recovery yield [8]. Optimal solvent systems typically involve binary mixtures that provide controlled solubility profiles, allowing for selective crystallization of the target compound while maintaining impurities in solution.

Table 4: Recrystallization Solvent Systems and Outcomes

Solvent SystemRatioTemperature (°C)Recovery (%)Purity (%)Reference
Ethanol/Water70:300-575-82>95 [8]
Methanol/Water60:400-570-78>93 [8]
Acetonitrile/Water80:2010-1568-75>96 [9]

The implementation of cooling crystallization protocols has proven particularly effective for this compound class. Controlled cooling from elevated dissolution temperatures (60-80°C) to low temperatures (0-5°C) at rates of 0.5-1.0°C per minute provides optimal crystal formation while minimizing occlusion of impurities [10]. Seeding with pure crystals during the crystallization process enhances nucleation control and improves final product morphology.

Advanced purification techniques including preparative thin-layer chromatography have been employed for small-scale purifications. The use of silica gel plates with hexane/ethyl acetate solvent systems (2:1 ratio) provides effective separation of the target compound from synthetic impurities [9]. This technique is particularly valuable for analytical samples and method development studies.

Column chromatography purification protocols have been optimized for larger scale preparations. Silica gel chromatography using gradient elution with hexane/ethyl acetate mixtures provides effective purification with typical yields of 65-75% after chromatographic purification [11]. The key to successful chromatographic purification lies in careful selection of the elution gradient to achieve optimal separation between the product and closely related impurities.

Table 5: Column Chromatography Optimization Parameters

Column SizeAdsorbentMobile PhaseFlow RateYield (%)Purity (%)
20×1 cmSilica GelHexane/EtOAc (3:1→1:1)2 mL/min65-72>94
25×2 cmSilica GelHexane/EtOAc (4:1→2:1)3 mL/min70-78>96
30×2 cmSilica GelHexane/EtOAc (5:1→1:1)2.5 mL/min68-75>95

Crystallization-induced purification strategies have been developed to address specific impurity profiles commonly encountered in the synthesis of this compound. The use of anti-solvent precipitation techniques, where the crude product dissolved in a good solvent is treated with a poor solvent, provides rapid purification with yields typically ranging from 60-75% [10]. Water serves as an effective anti-solvent for organic solutions, promoting rapid crystallization while maintaining product integrity.

The implementation of washing protocols following crystallization is crucial for achieving high purity. Sequential washing with cold recrystallization solvent removes surface-bound impurities while minimizing product loss [12]. Typical washing protocols involve 2-3 portions of cold solvent (0-5°C) using volumes equivalent to 0.5-1.0 times the crystal mass.

Quality control during purification requires monitoring of both chemical purity and crystal morphology. Nuclear magnetic resonance spectroscopy provides definitive identification of the target compound and quantification of remaining impurities [12]. High-performance liquid chromatography methods have been developed for routine purity assessment, with typical purities exceeding 95% achievable through optimized recrystallization protocols.

Spectroscopic Characterization (Proton Nuclear Magnetic Resonance/Carbon-13 Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The comprehensive spectroscopic analysis of 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one requires systematic examination through multiple analytical techniques to establish its molecular structure and confirm its identity [1] [2]. Each spectroscopic method provides complementary information essential for complete structural elucidation.

Proton Nuclear Magnetic Resonance Spectroscopy Analysis

The proton nuclear magnetic resonance spectrum of 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one exhibits characteristic signal patterns that definitively establish the compound's structural features [1] [3]. The aromatic region displays multiple signals between 7.5 and 8.2 parts per million, corresponding to the quinazoline ring protons. These signals appear as multiplets due to complex coupling patterns within the fused ring system [2] [4].

The imidazole ring protons are observed in the 6.8 to 7.4 parts per million region, typically appearing as doublets or triplets depending on their specific chemical environment [5] [6]. The bromomethyl substituent produces a characteristic doublet pattern at 3.8 to 4.2 parts per million, with the chemical shift downfield due to the electronegative bromine atom's deshielding effect [7]. The ring junction methylene protons appear as a complex multiplet between 3.2 and 3.8 parts per million [1].

A particularly diagnostic feature is the nitrogen-hydrogen proton, which appears as a broad singlet between 5.8 and 6.5 parts per million. This chemical shift is characteristic of secondary amide protons in quinazolinone structures [4] [8]. The broadening of this signal results from rapid exchange with solvent molecules and quadrupolar relaxation effects [6].

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Properties

The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the carbon framework of the molecule [9] [10]. The carbonyl carbon at position 5 appears as a quaternary carbon signal between 160 and 170 parts per million, characteristic of quinazolinone carbonyl carbons [8]. This downfield shift results from the carbonyl group's reduced electron density and the fused ring system's aromatic character.

The aromatic carbons of the quinazoline ring system appear in the 115 to 150 parts per million region [9] [11]. These signals represent both quaternary and tertiary carbons, with quaternary carbons typically appearing at higher chemical shifts due to increased substitution. The bromomethyl carbon exhibits a primary carbon signal between 30 and 35 parts per million [7]. This relatively upfield position reflects the sp³ hybridization and the shielding effect despite bromine substitution.

The imidazole ring carbons appear in the 115 to 140 parts per million range, overlapping with the aromatic region but distinguishable through their specific chemical shift patterns [5] [6]. The aliphatic methylene carbons appear between 25 and 40 parts per million for the general aliphatic carbons, while the ring junction carbons appear at 45 to 65 parts per million due to their proximity to electronegative nitrogen atoms [10] [7].

Infrared Spectroscopy Characterization

Infrared spectroscopy provides essential information about the functional groups present in 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one [12] [13]. The most diagnostic absorption is the carbonyl stretch, appearing between 1650 and 1670 cm⁻¹ [14] [15]. This frequency is characteristic of cyclic amide carbonyls, appearing at lower frequency than ketones due to conjugation with the nitrogen lone pair and the fused ring system.

The nitrogen-hydrogen stretch appears as a broad, medium-intensity absorption between 3200 and 3400 cm⁻¹ [16]. The broadness results from hydrogen bonding interactions in the solid state and the secondary amide nature of the functional group [13]. Aromatic carbon-hydrogen stretches appear between 3000 and 3100 cm⁻¹ as medium-intensity absorptions, while aliphatic carbon-hydrogen stretches occur between 2850 and 2990 cm⁻¹ with medium to strong intensity [17] [16].

The carbon-bromine stretch appears between 600 and 700 cm⁻¹ as a medium-intensity absorption [17]. This low-frequency absorption is characteristic of carbon-halogen bonds and provides confirmation of the bromomethyl substituent presence.

Mass Spectrometry Fragmentation Analysis

Mass spectrometry analysis reveals characteristic fragmentation patterns that confirm the molecular structure [18] [19]. The molecular ion peak appears at m/z 280, corresponding to the molecular weight of the bromine-containing isotope [20]. However, this peak typically shows weak intensity due to the lability of the carbon-bromine bond under ionization conditions.

The base peak commonly appears at m/z 201, resulting from either loss of bromine radical (79 mass units) or loss of the entire bromomethyl group (79 mass units) [18] [21]. This fragmentation represents α-cleavage adjacent to the nitrogen-containing ring system, a common fragmentation pathway in heterocyclic compounds [20] [22].

Additional significant fragments include ions resulting from quinazolinone core fragmentation, appearing between m/z 160 and 180 [19]. These fragments provide structural confirmation of the quinazolinone core and help distinguish this compound from related heterocyclic systems.

Spectroscopic TechniqueKey Diagnostic FeaturesChemical Shift/Frequency
¹H Nuclear Magnetic ResonanceAromatic protons7.5-8.2 ppm
¹H Nuclear Magnetic ResonanceBromomethyl protons3.8-4.2 ppm
¹H Nuclear Magnetic ResonanceNitrogen-hydrogen proton5.8-6.5 ppm
¹³C Nuclear Magnetic ResonanceCarbonyl carbon160-170 ppm
¹³C Nuclear Magnetic ResonanceBromomethyl carbon30-35 ppm
InfraredCarbonyl stretch1650-1670 cm⁻¹
InfraredNitrogen-hydrogen stretch3200-3400 cm⁻¹
Mass SpectrometryMolecular ionm/z 280
Mass SpectrometryBase peakm/z 201

X-ray Crystallographic Analysis of Core Scaffold

X-ray crystallographic analysis provides definitive three-dimensional structural information for the imidazoquinazolinone core scaffold [23] [24]. Crystallographic studies of related benzimidazo[1,2-c]quinazoline derivatives have established fundamental structural parameters that inform understanding of 2-(Bromomethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one geometry [25] [26].

Crystal Structure Parameters

Crystallographic investigations of similar dihydroimidazoquinazolinone structures reveal characteristic bond lengths and angles within the fused ring system [23] [24]. The quinazoline moiety typically adopts a planar conformation with mean deviations from planarity of less than 0.1 Ångström [27] [28]. The imidazole ring fusion creates a slight puckering in the dihydro portion, with the methylene carbons deviating from the aromatic plane by approximately 0.2 to 0.3 Ångström [24].

The carbonyl bond length typically measures 1.23 to 1.25 Ångström, consistent with amide carbonyl character [25] [26]. The carbon-nitrogen bonds within the quinazoline ring show alternating single and double bond character, with lengths ranging from 1.32 to 1.38 Ångström [23]. The fusion between the imidazole and quinazoline rings creates a constrained geometry that influences the overall molecular conformation.

Hydrogen Bonding Patterns

Crystallographic analysis reveals important intermolecular hydrogen bonding patterns that influence crystal packing and potentially biological activity [25] [28]. The nitrogen-hydrogen group typically forms hydrogen bonds with carbonyl oxygen atoms of adjacent molecules, creating chain or dimer structures [24] [27]. These hydrogen bonds typically exhibit nitrogen-oxygen distances of 2.8 to 3.1 Ångström with angles approaching linearity.

The hydrogen bonding network significantly influences the crystal packing arrangement [25]. In many imidazoquinazolinone structures, molecules form chains parallel to specific crystallographic directions through these intermolecular interactions [23] [28]. This ordered arrangement affects both the physical properties and potential binding interactions of the compound.

Conformational Analysis

X-ray crystallographic data provide insights into the preferred conformational arrangements of the dihydroimidazoquinazolinone core [24] [26]. The dihydro portion of the molecule typically adopts a chair-like conformation to minimize steric interactions [27]. The bromomethyl substituent preferentially adopts an equatorial-like orientation to minimize steric clash with the fused ring system.

Ring strain analysis through crystallographic data reveals that the fusion of the imidazole and quinazoline rings creates minimal distortion from ideal bond angles [25] [28]. The five-membered imidazole ring typically shows bond angles close to 108°, while the six-membered quinazoline ring maintains angles near 120° [23].

Comparative Analysis with Related Imidazoquinazolinones

Comparative structural analysis with related imidazoquinazolinone derivatives provides essential context for understanding structure-activity relationships and synthetic accessibility [29] [30]. This analysis encompasses both spectroscopic properties and biological activities of structurally similar compounds.

Spectroscopic Comparison Studies

Comparative nuclear magnetic resonance analysis reveals systematic trends in chemical shifts across the imidazoquinazolinone family [31] [32]. The parent 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one shows the carbonyl carbon at 165 to 175 parts per million, approximately 5 parts per million downfield from the bromomethyl derivative [8]. This upfield shift in the bromomethyl compound results from the electron-withdrawing effect of the bromine substituent, which reduces electron density throughout the conjugated system.

The 2-methyl analog exhibits carbonyl carbon resonance at 162 to 172 parts per million, intermediate between the parent compound and the bromomethyl derivative [33]. This pattern demonstrates the electronic influence of substituents at the 2-position on the overall molecular electronic structure.

Infrared spectroscopy comparison reveals subtle but meaningful differences in carbonyl stretching frequencies [31] [12]. The unsubstituted parent compound shows carbonyl absorption at 1665 to 1680 cm⁻¹, while the bromomethyl derivative appears at 1650 to 1670 cm⁻¹ [14]. This shift reflects the electron-withdrawing nature of the bromomethyl group, which strengthens the carbonyl bond through reduced electron donation from nitrogen.

Structural Activity Relationship Analysis

Comparative biological activity studies demonstrate that substituents at the 2-position significantly influence pharmacological properties [29] [34]. The bromomethyl group provides a reactive handle for further functionalization while maintaining the core scaffold's biological activity [35] [32]. Studies on related 2,3-dihydroimidazoquinazolinone derivatives show that electron-withdrawing substituents generally enhance binding affinity to target proteins.

The extended benzo [36] [2]imidazo[1,2-c]quinazolin-6-one system shows enhanced aromatic interactions due to the additional benzene ring [37] [30]. However, this structural modification also increases molecular weight and may affect drug-like properties such as solubility and bioavailability.

Chloromethyl analogs show spectroscopic properties nearly identical to the bromomethyl derivative, with slight differences in chemical shifts due to the different halogen electronegativity [31]. The mass spectrometry fragmentation patterns differ primarily in the mass of the lost halogen or halomethyl group.

Electronic and Steric Effects

Systematic comparison of electronic effects reveals that electron-withdrawing groups at the 2-position consistently shift nuclear magnetic resonance signals upfield and infrared absorptions to higher frequency [29] [35]. This pattern results from reduced electron density in the conjugated π-system, affecting both the aromatic and carbonyl regions of the molecule.

Steric effects comparison shows that bulky substituents at the 2-position can influence the conformation of the dihydro ring portion [32] [38]. However, the methyl and bromomethyl groups are sufficiently small to avoid significant steric interactions with the fused ring system. Larger substituents would be expected to force conformational changes that could affect biological activity.

CompoundCarbonyl ¹³C Chemical ShiftInfrared Carbonyl FrequencyKey Biological Property
2-(Bromomethyl) derivative160-170 ppm1650-1670 cm⁻¹Phosphatidylinositol 3-kinase inhibitor potential
Parent compound165-175 ppm1665-1680 cm⁻¹Core scaffold bioactivity
2-Methyl derivative162-172 ppm1660-1675 cm⁻¹Enhanced metabolic stability
Benzo-fused analog158-168 ppm1645-1665 cm⁻¹Extended aromatic interactions

XLogP3

1.6

Dates

Last modified: 08-16-2023

Explore Compound Types